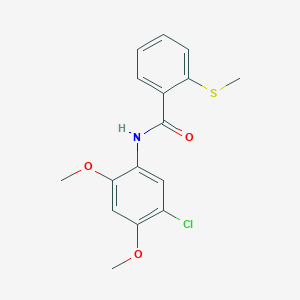
N-(5-chloro-2,4-dimethoxyphenyl)-2-(methylthio)benzamide
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(methylthio)benzamide, commonly known as CDMB, is a synthetic compound that has been widely studied for its potential therapeutic applications. CDMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of CDMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. CDMB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
CDMB has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. CDMB has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, CDMB has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
CDMB has several advantages for lab experiments, including its potency and selectivity for cancer cells, as well as its ability to induce apoptosis and cell cycle arrest. However, CDMB also has some limitations, including its relatively low solubility in water and its potential toxicity at higher concentrations. In addition, further studies are needed to fully understand the mechanism of action of CDMB and its potential side effects.
Orientations Futures
There are several future directions for research on CDMB. One area of interest is the development of more effective and targeted cancer therapies based on CDMB and related compounds. Another area of interest is the investigation of the potential use of CDMB in combination with other anti-cancer drugs or therapies. Further studies are also needed to fully understand the mechanism of action of CDMB and its potential side effects, as well as to explore its potential therapeutic applications in other areas, such as inflammation and angiogenesis.
In conclusion, CDMB is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of cancer. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, and its mechanism of action involves the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. While further studies are needed to fully understand the potential therapeutic applications of CDMB, it represents a promising avenue for future research in the field of cancer therapy.
Applications De Recherche Scientifique
CDMB has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CDMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-13-9-14(21-2)12(8-11(13)17)18-16(19)10-6-4-5-7-15(10)22-3/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOXJNMMSMDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2SC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4413636.png)
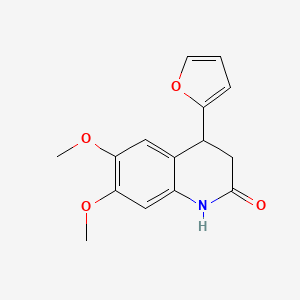
![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413641.png)
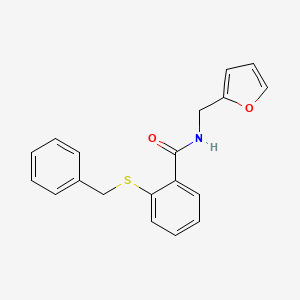
![1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)
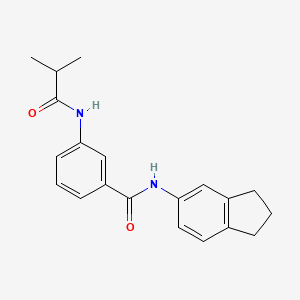
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)
![ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride](/img/structure/B4413675.png)
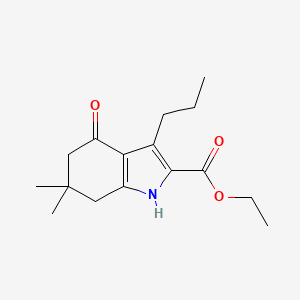
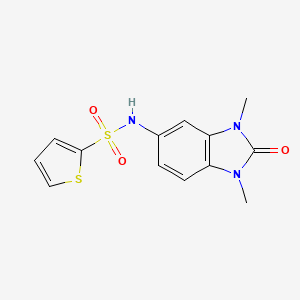
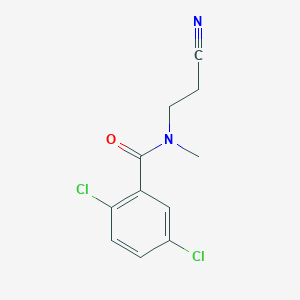

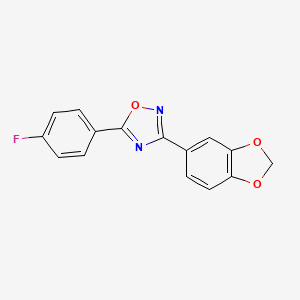
![N-(2,3-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4413729.png)